

A Comprehensive Guide to the Spectroscopic Characterization of 3-Ethoxypropionic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Ethoxypropionic acid**

Cat. No.: **B072214**

[Get Quote](#)

Introduction

In the landscape of chemical research and development, particularly in fields such as materials science and drug discovery, the unambiguous structural elucidation of organic molecules is paramount. **3-Ethoxypropionic acid** (CAS No: 4324-38-3, Molecular Formula: $C_5H_{10}O_3$) is a bifunctional molecule containing both an ether and a carboxylic acid moiety, making it a valuable building block.^{[1][2]} Accurate and comprehensive analytical data are essential to confirm its identity, purity, and stability.

This technical guide provides an in-depth analysis of the core spectroscopic techniques used to characterize **3-Ethoxypropionic acid**: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will move beyond a simple presentation of data, offering insights into the rationale behind experimental choices and a detailed interpretation of the resulting spectra, empowering researchers to apply these principles in their own work.

Molecular Structure and Spectroscopic Predictions

Before delving into the experimental data, a foundational understanding of the molecule's structure allows us to predict its spectroscopic signatures.

Chemical Structure: CCOCCC(=O)O^[1]

- Ether Group ($\text{CH}_3\text{CH}_2\text{O}-$): We anticipate signals corresponding to an ethyl group in the NMR spectra, characterized by a triplet and a quartet. The C-O ether stretch should be visible in the IR spectrum.
- Propionic Acid Backbone ($-\text{CH}_2\text{CH}_2\text{COOH}$): This will give rise to two distinct methylene (CH_2) signals in the NMR spectra.
- Carboxylic Acid Group ($-\text{COOH}$): This is the most diagnostic feature. We expect a highly deshielded, broad singlet in the ^1H NMR spectrum, a carbonyl carbon signal in the ^{13}C NMR spectrum, and very strong, characteristic stretches (O-H and C=O) in the IR spectrum. In mass spectrometry under appropriate conditions, this group will readily lose a proton.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For a liquid sample like **3-Ethoxypropionic acid**, high-resolution spectra are readily obtainable.

^1H NMR Analysis

The ^1H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity of adjacent protons.

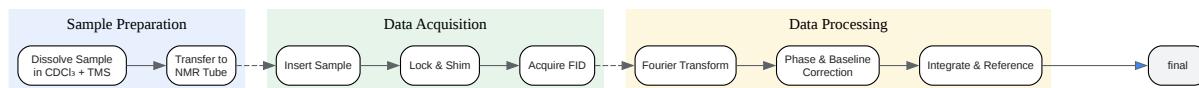
Table 1: Summary of ^1H NMR Data for **3-Ethoxypropionic Acid**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~11.5 - 12.5	Broad Singlet	1H	H-O-C=O
~3.70	Triplet	2H	-O-CH ₂ -CH ₂ -COOH
~3.51	Quartet	2H	CH ₃ -CH ₂ -O-
~2.63	Triplet	2H	-CH ₂ -CH ₂ -COOH
~1.20	Triplet	3H	CH ₃ -CH ₂ -O-

Note: Precise chemical shifts can vary slightly based on solvent and concentration. Data is predicted based on standard chemical shift tables and analysis of similar structures.

Interpretation: The spectrum is perfectly aligned with the structure. The downfield broad singlet is characteristic of the acidic proton of the carboxylic acid. The two triplets at ~3.70 ppm and ~2.63 ppm correspond to the two adjacent methylene groups (-CH₂-CH₂-), with their mutual splitting confirming their connectivity. The classic ethyl group pattern, a quartet at ~3.51 ppm and a triplet at ~1.20 ppm, confirms the presence of the ethoxy moiety.

Experimental Protocol: ¹H NMR Data Acquisition


This protocol outlines a standard procedure for acquiring a high-quality ¹H NMR spectrum of a liquid sample.

- Sample Preparation:
 - Dissolve approximately 5-10 mg of **3-Ethoxypropionic acid** in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The deuterium in the solvent is used for the spectrometer's lock system to ensure magnetic field stability.
 - Add a small amount of an internal standard, such as Tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as a reference point.
 - Transfer the solution to a 5 mm NMR tube.
- Instrument Setup:
 - Insert the sample into the NMR spectrometer.^[3]
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - "Shim" the magnetic field. This process optimizes the homogeneity of the magnetic field across the sample, resulting in sharp, well-resolved peaks. Modern spectrometers often perform this step automatically.^[3]
- Data Acquisition:

- Set the appropriate acquisition parameters. For a standard ^1H experiment, these may include:
 - Pulse Angle: 30-45° to balance signal intensity with relaxation time.[3][4]
 - Acquisition Time: ~2-4 seconds.
 - Relaxation Delay: ~2-5 seconds to allow protons to return to equilibrium between pulses.
 - Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.[3]
- Initiate the acquisition.[5]

- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the spectrum.
 - Phase-correct the spectrum to ensure all peaks are in the positive absorptive mode.
 - Perform a baseline correction to obtain a flat baseline.
 - Integrate the peaks to determine the relative ratios of protons.
 - Reference the spectrum by setting the TMS peak to 0.00 ppm.

Diagram 1: General Workflow for NMR Sample Analysis

[Click to download full resolution via product page](#)

Caption: Workflow for NMR sample preparation, acquisition, and processing.

¹³C NMR Analysis

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

Table 2: Summary of ¹³C NMR Data for **3-Ethoxypropionic Acid**

Chemical Shift (δ) ppm	Assignment
~177	C=O
~66.5	-O-CH ₂ -CH ₂ -
~66.0	CH ₃ -CH ₂ -O-
~34.8	-CH ₂ -CH ₂ -COOH
~15.1	CH ₃ -CH ₂ -O-

Note: Data obtained from the Spectral Database for Organic Compounds (SDBS) and PubChem for **3-Ethoxypropionic acid**.^[1]

Interpretation: The five distinct signals in the spectrum correspond to the five unique carbon atoms in the structure. The carboxylic acid carbon is the most deshielded, appearing far downfield around 177 ppm. The two carbons attached to the oxygen atom (-O-CH₂-) appear in the 66-67 ppm range, while the methylene carbon adjacent to the carbonyl is found around 35 ppm. The most upfield signal at ~15 ppm belongs to the terminal methyl carbon of the ethyl group, as expected.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For a neat liquid sample like **3-Ethoxypropionic acid**, Attenuated Total Reflectance (ATR) is an ideal sampling technique as it requires minimal sample preparation.^[6]

Table 3: Key IR Absorptions for **3-Ethoxypropionic Acid**

Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Functional Group
2500-3300	Broad, Strong	O-H stretch	Carboxylic Acid
~1710	Strong	C=O stretch	Carboxylic Acid
~1115	Strong	C-O stretch	Ether
2850-3000	Medium	C-H stretch (sp ³)	Alkane C-H

Note: Data sourced from the NIST Chemistry WebBook and PubChem for **3-Ethoxypropionic acid**.^[1]

Interpretation: The IR spectrum provides definitive evidence for the key functional groups. The most prominent feature is the extremely broad absorption band from 2500-3300 cm⁻¹, which is classic for the hydrogen-bonded O-H stretch of a carboxylic acid dimer. Overlapping this is the sharp C=O carbonyl stretch at ~1710 cm⁻¹. The presence of the ether linkage is confirmed by a strong C-O stretching band around 1115 cm⁻¹.

Experimental Protocol: ATR-FTIR Data Acquisition

- Instrument Preparation:
 - Ensure the ATR crystal (commonly diamond) is clean. Wipe it with a suitable solvent like isopropanol and allow it to dry completely.^[6]
 - Acquire a background spectrum.^[7] This measures the ambient environment (e.g., CO₂, water vapor) and the instrument itself, and this background is automatically subtracted from the sample spectrum.
- Sample Analysis:
 - Place a single drop of neat **3-Ethoxypropionic acid** onto the center of the ATR crystal.^[8]
 - If the instrument has a pressure arm, lower it to ensure good contact between the liquid sample and the crystal surface.^[6]
- Data Acquisition:

- Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000 to 400 cm^{-1} .^[7]
- Cleanup:
 - Clean the sample off the ATR crystal using a soft tissue and an appropriate solvent.

Diagram 2: Workflow for ATR-FTIR Analysis

[Click to download full resolution via product page](#)

Caption: Step-by-step process for acquiring an ATR-FTIR spectrum.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and, potentially, structural information from fragmentation patterns. Electrospray Ionization (ESI) is a "soft" ionization technique ideal for polar, thermally labile molecules like carboxylic acids, as it minimizes fragmentation and typically shows the molecular ion.^{[9][10]}

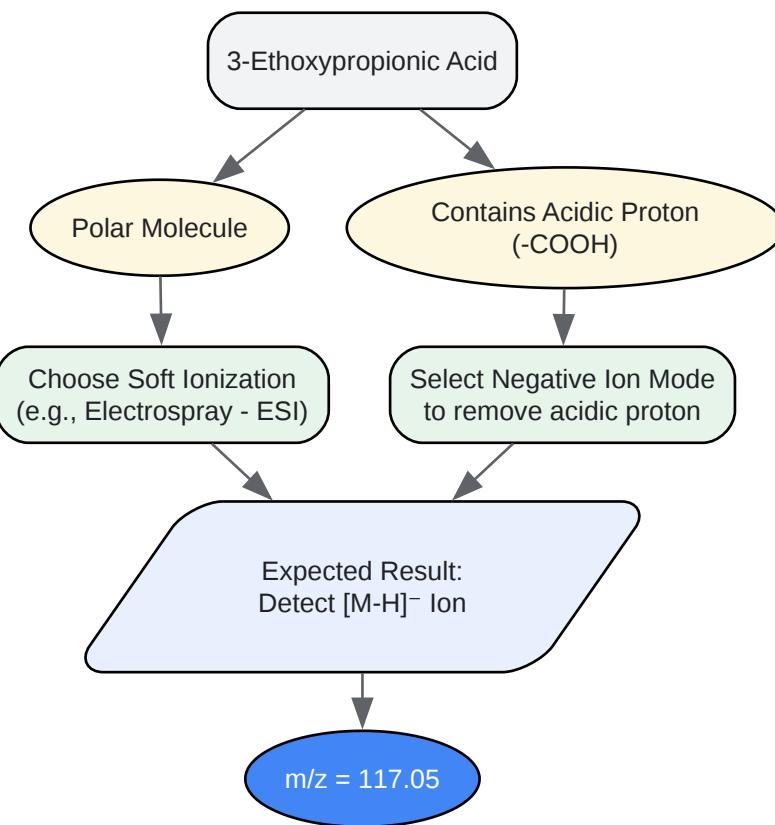
Given the acidic nature of **3-Ethoxypropionic acid**, ESI in negative ion mode is the logical choice. The carboxylic acid proton is readily abstracted in the ESI process, forming a negatively charged $[\text{M}-\text{H}]^-$ ion.

Expected Data:

- Molecular Weight: 118.13 g/mol ^[1]
- Primary Ion (Negative ESI): $[\text{M}-\text{H}]^-$
- Expected m/z : $118.06 - 1.01 = 117.05$

Table 4: Predicted ESI-MS Data for **3-Ethoxypropionic Acid**

Ionization Mode	Predicted Ion	Calculated m/z
Negative ESI	$[M-H]^-$	117.05


Interpretation: The primary goal of ESI-MS in this context is to confirm the molecular weight. The observation of a strong signal at m/z 117.05 in negative ion mode would provide high-confidence confirmation of the compound's identity and elemental composition, especially when using a high-resolution mass spectrometer.

Experimental Protocol: ESI-MS Data Acquisition

- Sample Preparation:
 - Prepare a dilute solution of **3-Ethoxypropionic acid** (~1-10 µg/mL) in a suitable solvent system, typically a mixture of water and a polar organic solvent like methanol or acetonitrile.[11]
 - A small amount of a weak base (e.g., ammonium hydroxide) may be added to the solvent to facilitate deprotonation and enhance the $[M-H]^-$ signal, though it is often not necessary for carboxylic acids.
- Instrument Setup:
 - The mass spectrometer is typically coupled to a liquid chromatography (LC) system, but for a pure sample, direct infusion via a syringe pump is efficient.[11]
 - Set the ESI source parameters. Key parameters include:
 - Ionization Mode: Negative.
 - Capillary Voltage: ~3 kV.[11]
 - Drying Gas (N_2) Temperature: ~200-300 °C.
 - Drying Gas Flow: ~10-12 L/min.[12]
- Data Acquisition:

- Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 μ L/min).
- Acquire the mass spectrum over a relevant m/z range (e.g., m/z 50-300).

Diagram 3: Logic for ESI-MS Method Selection

[Click to download full resolution via product page](#)

Caption: Rationale for choosing negative mode ESI-MS for analysis.

Integrated Spectroscopic Analysis

The true power of spectroscopic characterization lies in integrating the data from multiple techniques. Each method provides a piece of the structural puzzle, and together they offer unambiguous confirmation.

- MS confirms the molecular mass is 118.13 g/mol .

- IR confirms the presence of the essential carboxylic acid (O-H and C=O stretches) and ether (C-O stretch) functional groups.
- ^{13}C NMR confirms the presence of five unique carbon atoms, consistent with the molecular formula and functional groups.
- ^1H NMR provides the final, detailed picture, confirming the ethyl group and the $-\text{CH}_2\text{-CH}_2-$ backbone, and showing the precise connectivity of the carbon-hydrogen framework.

The data are entirely self-consistent and corroborate the assigned structure of **3-Ethoxypropionic acid**. This multi-technique approach forms the basis of modern chemical analysis and is a requirement for quality control and regulatory submission in the pharmaceutical and chemical industries.

References

- (No author given). Propanoic acid, 3-ethoxy-, ethyl ester. NIST Chemistry WebBook. [\[Link\]](#)
- (No author given). Propanoic acid, 3-ethoxy-, ethyl ester. NIST Chemistry WebBook. [\[Link\]](#)
- Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent. [\[Link\]](#)
- Drawell. (2025).
- (No author given). **3-Ethoxypropionic acid**, methyl ester. NIST Chemistry WebBook. [\[Link\]](#)
- (No author given). Propanoic acid, 3-ethoxy-, ethyl ester. NIST Chemistry WebBook. [\[Link\]](#)
- Bahado-Singh, M., et al. (2018). Developing and Standardizing a Protocol for Quantitative Proton Nuclear Magnetic Resonance (^1H NMR) Spectroscopy of Saliva. PubMed Central. [\[Link\]](#)
- Novotny, J., & Sopkov, T. (2018). Acquiring ^1H and ^{13}C Spectra. In NMR-Based Metabolomics. [\[Link\]](#)
- (No author given). (n.d.). Basic NMR Concepts. Boston University. [\[Link\]](#)
- Polymer Chemistry Characterization Lab. (n.d.).
- Various Authors. (2021). How to prepare a liquid sample for FTIR spectrum?
- (No author given). Propanoic acid, 3-ethoxy-, ethyl ester. NIST Chemistry WebBook. [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.).
- National Center for Biotechnology Information. (n.d.). **3-Ethoxypropionic acid**. PubChem. [\[Link\]](#)
- Bahado-Singh, M., et al. (2018). Developing and Standardizing a Protocol for Quantitative Proton Nuclear Magnetic Resonance (^1H NMR) Spectroscopy of Saliva.
- Koca, I., et al. (2018).

- Zhang, Y., et al. (2022).
- (No author given). Propanoic acid, 3-ethoxy-, ethyl ester. NIST Chemistry WebBook. [Link]
- SpectraBase. (n.d.). **3-Ethoxypropionic acid** ethyl ester - Optional[¹³C NMR] - Chemical Shifts. SpectraBase. [Link]
- SpectraBase. (n.d.). **3-Ethoxypropionic acid** ethyl ester - Optional[¹H NMR] - Spectrum. SpectraBase. [Link]
- Kujawinski, E. B. (2002). The application of electrospray ionization mass spectrometry (ESI MS)
- Wikipedia. (n.d.).
- Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PubMed Central. [Link]
- Ledesma, J., et al. (2020). Investigating the Ionization of Dissolved Organic Matter by Electrospray.
- Agilent Technologies. (2016). Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi-Plex Column. Agilent. [Link]
- The Good Scents Company. (n.d.).
- National Center for Biotechnology Information. (n.d.). **3-Ethoxypropionic acid**. PubChem. [Link]
- Ataman Kimya. (n.d.). ETHYL 3-ETHOXYPROPIONATE.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 3-Ethoxypropionic acid | C5H10O3 | CID 61351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Ethoxypropionic acid | C5H10O3 | CID 61351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. sites.bu.edu [sites.bu.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. agilent.com [agilent.com]
- 7. drawellanalytical.com [drawellanalytical.com]

- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 9. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 10. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 11. repository.geologyscience.ru [repository.geologyscience.ru]
- 12. agilent.com [agilent.com]
- To cite this document: BenchChem. [A Comprehensive Guide to the Spectroscopic Characterization of 3-Ethoxypropionic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b072214#spectroscopic-data-for-3-ethoxypropionic-acid-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com